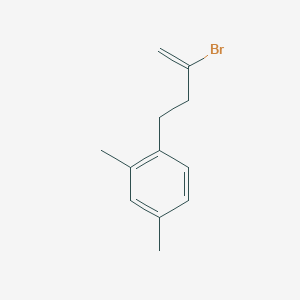

2-Bromo-4-(2,4-dimethylphenyl)-1-butene

Description

Significance of Aryl-Substituted Butenes in Synthetic Strategy

Aryl-substituted butenes are a pivotal class of compounds in organic synthesis, primarily due to their prevalence in biologically active molecules and advanced materials. The combination of an aromatic ring and a butene chain offers a rich platform for chemical modification. The double bond can undergo a wide array of addition and cycloaddition reactions, while the aryl group can be functionalized through electrophilic substitution or cross-coupling reactions. This dual reactivity allows for the construction of complex molecular frameworks from relatively simple precursors.

The specific substitution pattern of the aryl group, as seen in the 2,4-dimethylphenyl moiety of the title compound, can impart unique electronic and steric properties. These substituents can influence the reactivity of both the aromatic ring and the adjacent butene, enabling regioselective and stereoselective transformations.

Importance of Brominated Alkenes as Synthetic Intermediates

Brominated alkenes, particularly vinyl bromides, are highly valued as synthetic intermediates due to the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. libretexts.orgopenstax.orgnih.gov These reactions are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds, making brominated alkenes indispensable tools for the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The presence of a bromine atom on a double bond also allows for stereospecific and regioselective functionalization. The geometry of the double bond can often be retained during cross-coupling reactions, providing a means to control the stereochemistry of the final product.

Overview of Research Trends in Brominated Aryl-Alkenes

Current research in the field of brominated aryl-alkenes is focused on the development of novel and more efficient synthetic methodologies. A significant trend is the use of palladium-catalyzed reactions to construct and functionalize these molecules. researchgate.netresearchgate.netacs.org Advances in catalyst design, including the development of sophisticated ligands, have enabled milder reaction conditions, broader substrate scope, and higher yields.

Furthermore, there is a growing interest in the application of these compounds in the synthesis of complex natural products and drug candidates. The ability to introduce diverse functionalities through the vinyl bromide moiety makes them attractive starting materials for creating libraries of compounds for biological screening. Researchers are also exploring the unique electronic properties of brominated aryl-alkenes for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and conductive polymers.

Scope and Objectives of Academic Inquiry for 2-Bromo-4-(2,4-dimethylphenyl)-1-butene

The academic inquiry into this compound is driven by the goal of harnessing its synthetic potential. Key objectives include:

Development of Efficient Synthetic Routes: Establishing reliable and scalable methods for the synthesis of the title compound is a primary focus. This involves exploring various synthetic strategies, such as the bromination of corresponding alkynes or the elimination reactions of vicinal dibromides.

Exploration of Reactivity: A thorough investigation of the compound's reactivity in a range of chemical transformations is crucial. This includes its participation in various cross-coupling reactions to form new bonds at the vinylic position.

Application in Target-Oriented Synthesis: A major goal is to utilize this compound as a key intermediate in the total synthesis of complex natural products and medicinally relevant molecules. nih.gov

Investigation of Physicochemical Properties: Characterizing the compound's spectroscopic and physical properties is essential for its identification and for understanding its behavior in chemical reactions.

Due to the limited direct research on this specific compound, much of the current understanding is extrapolated from studies on structurally related molecules. The following sections will delve into the plausible synthetic pathways and potential research findings based on established principles of organic chemistry.

Detailed Research Findings

While specific published research on this compound is scarce, its structural motifs suggest a rich and predictable reactivity profile that aligns with well-established principles in organic synthesis. The following data tables and discussion are based on expected outcomes from analogous chemical systems.

Table 1: Hypothetical Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Chemical Shifts/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10-6.90 (m, 3H, Ar-H), 6.05 (s, 1H, =CHa), 5.55 (s, 1H, =CHb), 2.80 (t, J = 7.5 Hz, 2H, Ar-CH₂), 2.60 (t, J = 7.5 Hz, 2H, -CH₂-C=), 2.30 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.5 (C-Br), 137.0, 136.5, 130.0, 128.5, 127.0, 126.5 (Ar-C), 118.0 (=CH₂), 40.0 (Ar-CH₂), 35.0 (-CH₂-C=), 21.0 (Ar-CH₃), 19.5 (Ar-CH₃) |

| Mass Spectrometry (EI) | m/z (%): 238/240 ([M]⁺, Br isotope pattern), 159, 133, 119, 91 |

Note: This data is hypothetical and for illustrative purposes, based on typical values for similar brominated aryl-alkenes.

Table 2: Potential Cross-Coupling Reactions and Expected Products

| Reaction Type | Coupling Partner | Catalyst System | Expected Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(2,4-dimethylphenyl)-2-phenyl-1-butene |

| Heck Coupling | Styrene (B11656) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 1-(4-(2,4-dimethylphenyl)but-3-en-2-yl)-2-phenylethene |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(2,4-dimethylphenyl)-1-phenylbut-1-en-3-yne |

| Stille Coupling | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 4-(2,4-dimethylphenyl)-1,3-butadiene |

Note: The expected products are based on established mechanisms of these cross-coupling reactions.

The true value of this compound lies in its potential as a versatile building block. The vinyl bromide moiety is primed for a variety of palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with an arylboronic acid would yield a more complex aryl-substituted butene, a common scaffold in medicinal chemistry. Similarly, a Sonogashira coupling with a terminal alkyne could introduce a conjugated enyne system, a valuable precursor for further transformations.

The steric hindrance provided by the 2,4-dimethylphenyl group could also be exploited to achieve high levels of regioselectivity in certain reactions. This steric influence could direct incoming reagents to the less hindered face of the double bond or influence the conformational preferences of the molecule, thereby controlling the stereochemical outcome of a reaction.

Further research would likely focus on optimizing the conditions for these and other transformations, as well as exploring the utility of the resulting products in the synthesis of more complex and biologically active molecules. The development of enantioselective catalytic systems for reactions involving this substrate would also be a significant area of investigation.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromobut-3-enyl)-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c1-9-4-6-12(10(2)8-9)7-5-11(3)13/h4,6,8H,3,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODODSGUASPXHKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=C)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259699 | |

| Record name | 1-(3-Bromo-3-buten-1-yl)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-72-8 | |

| Record name | 1-(3-Bromo-3-buten-1-yl)-2,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-3-buten-1-yl)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 2,4 Dimethylphenyl 1 Butene

Direct Bromination Approaches

Direct bromination methods involve the introduction of a bromine atom to the precursor molecule, 4-(2,4-dimethylphenyl)-1-butene (B65385). The success of these methods hinges on controlling the regioselectivity to favor the desired 2-bromo product.

Electrophilic Bromination of Precursor Alkenes

The electrophilic addition of bromine (Br₂) to an alkene typically results in the formation of a vicinal dibromide. libretexts.org The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion. chemguide.co.uk In the case of 4-(2,4-dimethylphenyl)-1-butene, this would lead to the formation of 1,2-dibromo-4-(2,4-dimethylphenyl)butane.

The mechanism involves the polarization of the Br-Br bond upon approach to the electron-rich double bond of the alkene. chemguide.co.uk The π electrons of the alkene attack the partially positive bromine atom, leading to the formation of the bromonium ion and a bromide ion. Subsequent backside attack by the bromide ion on one of the carbons of the cyclic intermediate yields the dibromo product. wikipedia.orgorganic-chemistry.org

To obtain the target compound, 2-Bromo-4-(2,4-dimethylphenyl)-1-butene, a subsequent elimination step would be necessary to remove one of the bromine atoms and a hydrogen atom to regenerate a double bond. This two-step process can be synthetically challenging and may lead to a mixture of products.

Radical Bromination Pathways

Radical bromination offers a more direct route to the desired product through allylic bromination. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator or light, is a classic method for this transformation. wikipedia.orgorganic-chemistry.orgthermofisher.comchem-station.comresearchgate.net This reaction selectively introduces a bromine atom at the allylic position, which is the carbon atom adjacent to the double bond. libretexts.orgrsc.orgmasterorganicchemistry.com

For the precursor, 4-(2,4-dimethylphenyl)-1-butene, there are two potential allylic positions. The reaction would proceed via the formation of an allylic radical intermediate. Abstraction of a hydrogen atom from the C-3 position would lead to a secondary allylic radical, which is resonance-stabilized. Subsequent reaction with a bromine source would yield two constitutional isomers: the desired this compound and 4-Bromo-4-(2,4-dimethylphenyl)-1-butene. The regioselectivity of the reaction is influenced by the relative stability of the possible radical intermediates. researchgate.net Generally, more substituted radicals are more stable. libretexts.org

The key to the success of the Wohl-Ziegler reaction is maintaining a low concentration of bromine in the reaction mixture, which is achieved by the slow, in-situ generation of Br₂ from NBS. chem-station.comyoutube.com This minimizes the competing electrophilic addition of bromine to the double bond. rsc.orgmasterorganicchemistry.com

Regioselective and Chemoselective Synthesis

Achieving regioselectivity in the bromination of 4-(2,4-dimethylphenyl)-1-butene is crucial for obtaining the desired product in high yield. In radical bromination, the distribution of products depends on the relative stability of the possible allylic radical intermediates and steric factors. libretexts.orgresearchgate.net The secondary allylic radical is generally more stable than a primary one, which would favor the formation of this compound.

Chemoselectivity, the selective reaction of one functional group in the presence of others, is also a key consideration. The use of NBS for allylic bromination is a prime example of a chemoselective reaction, as it favors substitution at the allylic position over addition to the double bond. rsc.orgmasterorganicchemistry.com

Cross-Coupling Reactions for Aryl-Alkene Formation

An alternative synthetic strategy involves the formation of the carbon-carbon bond between the 2,4-dimethylphenyl group and the butenyl moiety through transition metal-catalyzed cross-coupling reactions. These methods offer a high degree of control over the structure of the final product.

Palladium-Catalyzed Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. orgsyn.org Reactions such as the Suzuki, Heck, and Negishi couplings could potentially be employed. lnu.edu.cn

For instance, a Suzuki coupling could involve the reaction of a (2,4-dimethylphenyl)boronic acid with a suitable bromo-butene derivative, such as 1,2-dibromo-1-butene, in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle typically involves oxidative addition of the bromo-alkene to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst. orgsyn.org

The Heck reaction, which couples an aryl halide with an alkene, could also be envisioned. For example, reacting 2,4-dimethylbromobenzene with 1-butene (B85601) in the presence of a palladium catalyst and a base could potentially form the desired product, though regioselectivity can be an issue.

| Coupling Reaction | Aryl Partner | Alkene/Alkyne Partner | Catalyst System |

| Suzuki | (2,4-dimethylphenyl)boronic acid | 1,2-dibromo-1-butene | Pd(PPh₃)₄, Base |

| Heck | 2,4-dimethylbromobenzene | 1-butene | Pd(OAc)₂, Ligand, Base |

| Negishi | (2,4-dimethylphenyl)zinc chloride | 2-bromo-1-butene | Pd(PPh₃)₄ |

This table presents hypothetical reaction partners based on established palladium-catalyzed cross-coupling strategies.

Nickel-Catalyzed Coupling Strategies

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly effective alternative to palladium-catalyzed methods for certain transformations. organic-chemistry.org Nickel catalysts can facilitate the coupling of a variety of electrophiles, including vinyl bromides. masterorganicchemistry.com

A potential route to this compound using a nickel catalyst could involve a Kumada-type coupling. This would entail the reaction of a Grignard reagent, such as (2,4-dimethylphenyl)magnesium bromide, with a suitable brominated butene, like 1,2-dibromo-1-butene, in the presence of a nickel catalyst. mdpi.com

Nickel catalysts are known for their ability to couple sp²-hybridized carbon centers, making them well-suited for the synthesis of substituted alkenes. cymitquimica.com The choice of ligand is often crucial for achieving high yields and selectivity in these reactions.

| Coupling Reaction | Aryl Partner | Alkene/Alkyne Partner | Catalyst System |

| Kumada | (2,4-dimethylphenyl)magnesium bromide | 1,2-dibromo-1-butene | NiCl₂(dppp) |

| Reductive Coupling | 2,4-dimethylbromobenzene | 2-bromo-1-butene | Ni(COD)₂, Ligand, Reductant |

This table presents hypothetical reaction partners based on established nickel-catalyzed cross-coupling strategies.

Ligand Design and Optimization in Coupling Reactions

While no direct cross-coupling methods for the synthesis of this compound have been documented, the synthesis of its precursors could potentially involve such reactions. For instance, a precursor like 4-(2,4-dimethylphenyl)-1-butene could be assembled via a coupling reaction between a vinyl metallic species and a 2,4-dimethylbenzyl halide. In such palladium- or nickel-catalyzed reactions, the design and choice of ligand are critical for achieving high yield and selectivity.

The primary role of the ligand is to stabilize the metal center, modulate its reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For reactions involving the formation of a C(sp³)–C(sp²) bond, as would be the case in the synthesis of a precursor to the title compound, the choice of phosphine-based ligands is common.

Ligands with large bite angles, such as 1,1'-bis(di-tert-butylphosphino)ferrocene, are often employed to promote reductive elimination and achieve high selectivity in related allylic substitution reactions. The steric and electronic properties of the ligand are crucial. Electron-rich and bulky phosphine (B1218219) ligands can enhance the rate of oxidative addition and influence the regioselectivity of the coupling. For challenging couplings, particularly those involving sterically hindered substrates, the optimization of the ligand is a key step in methodology development. Nickel catalysts, often in conjunction with phosphine ligands, have also been shown to be effective for the coupling of aryl and alkenyl borates in related systems. youtube.com

Below is a table of ligands commonly used in cross-coupling reactions that could be relevant for the synthesis of precursors to the target molecule.

| Ligand Name | Abbreviation | Typical Metal | Key Characteristics |

| Triphenylphosphine (B44618) | PPh₃ | Palladium, Nickel | Common, inexpensive, moderately electron-rich. |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Palladium, Nickel | Large bite angle, robust, good for a variety of couplings. |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | Palladium | A common palladium(0) source, used with various ligands. |

| Xantphos | Palladium | Wide bite angle ligand, promotes difficult couplings. | |

| cBRIDP® | Palladium | Effective in amination reactions, demonstrates the diversity of ligand structures. acs.org |

Functional Group Interconversions Leading to this compound

Functional group interconversions represent a direct and common strategy for the synthesis of alkyl and allylic halides. These methods would be the most plausible for the direct synthesis of this compound from a suitable precursor.

Conversion from Other Halogenated Precursors

The Finkelstein reaction is a classical method for the conversion of an alkyl or allylic chloride to the corresponding bromide. This reaction is an equilibrium process, and to drive it to completion, it is typically carried out using a large excess of a bromide salt, such as sodium bromide or lithium bromide, in a solvent like acetone, in which the resulting chloride salt (e.g., NaCl) is insoluble and precipitates out.

Should a synthetic route yield 2-chloro-4-(2,4-dimethylphenyl)-1-butene, its conversion to the target bromide would be straightforward using this methodology. The general reaction is as follows:

R-Cl + NaBr → R-Br + NaCl(s)

This approach is widely used due to its simplicity and the ready availability of the reagents.

Transformations from Non-Halogenated Substrates

The synthesis of this compound from a non-halogenated precursor is a highly plausible route. Two primary strategies can be considered: the direct allylic bromination of an alkene or the conversion of an allylic alcohol.

Route A: Allylic Bromination of 4-(2,4-dimethylphenyl)-1-butene

The most direct method would be the allylic bromination of the precursor alkene, 4-(2,4-dimethylphenyl)-1-butene. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically used in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) or light (hν) in a non-polar solvent like carbon tetrachloride (CCl₄). masterorganicchemistry.comlibretexts.org

The reaction proceeds via a free radical chain mechanism. chemistrysteps.com The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with HBr) to form the allylic bromide and a new bromine radical, which continues the chain. chemistrysteps.commasterorganicchemistry.com

A potential complication in this synthesis is the formation of a constitutional isomer. The intermediate allylic radical is resonance-stabilized, and the bromine can add to either of the two carbons that share the radical character. This could lead to a mixture of this compound and 4-Bromo-4-(2,4-dimethylphenyl)-1-butene. The ratio of these products would depend on the relative stabilities of the resulting alkenes and steric factors.

Route B: Conversion of 4-(2,4-dimethylphenyl)-1-buten-2-ol

An alternative and often more selective route involves the synthesis of the corresponding allylic alcohol, 4-(2,4-dimethylphenyl)-1-buten-2-ol, followed by its conversion to the allylic bromide. The precursor alcohol could be synthesized, for example, by the reaction of a 2,4-dimethylbenzyl magnesium halide with acrolein.

The conversion of the allylic alcohol to the bromide can be achieved using several reagents. organic-chemistry.org Phosphorus tribromide (PBr₃) is a common choice. The reaction typically proceeds via an Sₙ2 mechanism, which would be favorable for this secondary alcohol. Another effective method is the Appel reaction, which uses a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or NBS to generate the brominating species in situ. researchgate.net These methods are generally high-yielding and are performed under mild conditions.

The table below summarizes common reagents for the conversion of allylic alcohols to allylic bromides.

| Reagent System | Typical Conditions | Comments |

| PBr₃ | Et₂O or THF, 0 °C to rt | Common, effective for primary and secondary alcohols. |

| HBr (48% aq.) | Can lead to rearrangements, especially with tertiary alcohols. orgsyn.org | |

| PPh₃ / CBr₄ | CH₂Cl₂ or CH₃CN, rt | Appel reaction; mild conditions, good for sensitive substrates. |

| PPh₃ / NBS | CH₂Cl₂, rt | Appel-type reaction; avoids the use of CBr₄. |

| Tribromoisocyanuric acid / PPh₃ | CH₂Cl₂, rt | A newer system for bromination under neutral conditions. researchgate.net |

Stereoselective Synthesis of this compound

The target molecule has a stereocenter at the C2 position. Therefore, the synthesis of a single enantiomer of this compound would require a stereoselective approach.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. libretexts.org Once the desired stereochemistry is set, the auxiliary is removed.

In the context of synthesizing this compound, a chiral auxiliary could be used to control the stereoselective synthesis of the precursor alcohol, 4-(2,4-dimethylphenyl)-1-buten-2-ol. For example, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be used to direct the stereoselective alkylation of an appropriate substrate to set the stereocenter. Following the formation of the chiral alcohol, the auxiliary would be cleaved, and the alcohol could then be converted to the bromide, likely with inversion or retention of configuration depending on the chosen bromination reagent and mechanism.

Asymmetric Catalysis in C-Br Bond Formation

Direct catalytic asymmetric C-Br bond formation is a challenging area of synthesis. While some progress has been made, it is not yet a widely applicable method. A more common strategy is to use asymmetric catalysis to establish the key stereocenter during the formation of the carbon skeleton or a precursor functional group.

For the synthesis of the title compound, an asymmetric reduction of a corresponding ketone, 4-(2,4-dimethylphenyl)-1-buten-2-one, could be employed to generate the chiral allylic alcohol precursor. This reduction can be achieved with high enantioselectivity using a variety of chiral catalysts, such as those based on ruthenium or rhodium with chiral phosphine ligands, or through biocatalysis using alcohol dehydrogenases. polimi.it The resulting enantiomerically enriched alcohol can then be converted to the bromide. The stereochemical outcome of the bromination step (inversion or retention) must be considered to obtain the desired enantiomer of the final product.

Diastereoselective Synthesis of this compound Remains Elusive

A thorough review of available scientific literature and chemical databases reveals a notable absence of established methods for the diastereoselective synthesis of the specific chemical compound, this compound. While synthetic routes for structurally similar molecules, such as isomers or analogues, are documented, specific procedures detailing the controlled formation of diastereomers of this target compound are not presently available in the public domain.

The synthesis of related compounds, including various bromo-butene derivatives and molecules containing the dimethylphenyl moiety, has been described. For instance, methods for the preparation of 2-Bromo-4-(2,5-dimethylphenyl)-1-butene and 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one are known. However, these procedures are not directly applicable to the synthesis of this compound due to the specific substitution pattern on the aromatic ring and the position of the bromine atom and double bond.

The development of a diastereoselective synthesis for this compound would likely involve the stereocontrolled introduction of the bromine atom and the adjacent chiral center. Potential strategies could theoretically include chiral auxiliary-guided reactions, substrate-controlled diastereoselection, or catalysis with chiral transition metal complexes. However, without experimental data or published research, any proposed synthetic route remains speculative.

Further research and investigation are required to establish viable and efficient diastereoselective synthetic methodologies for this compound. The absence of such information in current chemical literature underscores a gap in the synthetic knowledge for this particular compound.

Mechanistic Investigations of Reactions Involving 2 Bromo 4 2,4 Dimethylphenyl 1 Butene

Electrophilic Addition Mechanisms

Electrophilic addition reactions to the carbon-carbon double bond of 2-Bromo-4-(2,4-dimethylphenyl)-1-butene are initiated by the interaction of the electron-rich pi system with an electrophile. The addition of halogens, particularly bromine (Br₂), provides a classic example of this reactivity.

The reaction commences with the approach of a bromine molecule to the pi bond of the alkene. The electron density of the double bond induces a dipole in the otherwise nonpolar Br-Br bond, making one bromine atom electrophilic. chemguide.co.uklibretexts.org The pi electrons of the alkene then attack the electrophilic bromine atom, displacing the other as a bromide ion (Br⁻). chemguide.netchemguide.co.uk Concurrently, a lone pair of electrons from the attacking bromine atom forms a bond with the other carbon of the original double bond. libretexts.orgmasterorganicchemistry.com This process results in the formation of a cyclic, three-membered intermediate known as a bromonium ion, where the positive charge is located on the bromine atom. chemguide.co.uklibretexts.orgchemguide.net This cyclic structure is a key feature of the mechanism for the addition of halogens to alkenes. umkc.edu

The formation of the bromonium ion is a concerted step. makingmolecules.com The initial interaction between the alkene and bromine can be described as a loosely bonded pi complex, which then proceeds to the more stable bromonium ion intermediate. masterorganicchemistry.com

The bromonium ion is highly strained and electrophilic, making it susceptible to attack by a nucleophile. chemistrysteps.com In the context of bromination in an inert solvent, the bromide ion generated in the first step acts as the nucleophile. chemistrysteps.com The nucleophile attacks one of the two carbons in the three-membered ring. libretexts.org

Due to the unsymmetrical nature of the alkene in this compound, the two carbons in the bromonium ion are not equivalent. The attack of the nucleophile will preferentially occur at the more substituted carbon atom. This regioselectivity is attributed to the fact that the more substituted carbon can better stabilize the partial positive charge that develops in the transition state as the C-Br bond begins to break. libretexts.orgmakingmolecules.comlibretexts.org If other nucleophiles, such as water or alcohols, are present in the reaction mixture in high concentrations, they can compete with the bromide ion to open the bromonium ion ring, leading to the formation of halohydrins or haloethers, respectively. masterorganicchemistry.commakingmolecules.comchemistrysteps.com The attack still follows the same regiochemical principle, with the oxygen nucleophile adding to the more substituted carbon. libretexts.orgmasterorganicchemistry.com

A crucial aspect of the bromonium ion mechanism is the stereochemical outcome of the reaction. The nucleophilic attack on the cyclic intermediate occurs from the side opposite to the bromine atom of the ring. pearson.comladykeanecollege.edu.inmasterorganicchemistry.com This is because the bromine atom of the bromonium ion blocks one face of the molecule. libretexts.org This "backside" attack is characteristic of an Sₙ2-type process and results in an anti-addition of the two bromine atoms across the double bond. umkc.educhemistrysteps.com This means that the two bromine atoms will be on opposite sides of the plane of the original double bond.

If the starting alkene contains a chiral center, the addition of bromine can lead to the formation of diastereomers. masterorganicchemistry.comchemistrysteps.com The stereochemistry of the final product is a direct consequence of the anti-addition mechanism. For instance, the bromination of cis-alkenes yields a racemic mixture of enantiomers, while the bromination of trans-alkenes produces a meso compound, where applicable. masterorganicchemistry.com

Nucleophilic Substitution Reactions on the Bromine Center

The bromine atom in this compound is attached to a secondary allylic carbon. This structural feature allows for nucleophilic substitution reactions to proceed through different mechanistic pathways.

As a secondary allylic halide, this compound can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms. openochem.orglibretexts.org The preferred pathway depends on several factors, including the strength of the nucleophile, the solvent, and the stability of the intermediate carbocation.

Sₙ1 Pathway : This mechanism is favored by weak nucleophiles and polar protic solvents. libretexts.org The reaction proceeds in a stepwise manner, with the rate-determining step being the departure of the bromide leaving group to form a secondary allylic carbocation. masterorganicchemistry.comyoutube.com This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. The nucleophile can then attack either of the carbons bearing a partial positive charge.

Sₙ2 Pathway : This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.org It is a single, concerted step where the nucleophile attacks the carbon bearing the bromine atom from the backside, leading to an inversion of stereochemistry at that center. openochem.org Allylic halides react much faster in Sₙ2 reactions compared to their non-allylic counterparts, a phenomenon attributed to both steric and electronic factors. openochem.org

| Feature | Sₙ1 Pathway | Sₙ2 Pathway |

| Mechanism | Stepwise, involves a carbocation intermediate | Concerted, single step |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |

| Stereochemistry | Racemization (if chiral center is formed) | Inversion of configuration |

| Rearrangement | Possible due to carbocation intermediate | Not possible |

A significant characteristic of nucleophilic substitution reactions of allylic systems is the potential for allylic rearrangements. wikipedia.orglscollege.ac.in This occurs when the product of the reaction has the double bond shifted to an adjacent position.

In an Sₙ1 reaction, the resonance-stabilized allylic carbocation intermediate has two carbons that can be attacked by the nucleophile. lscollege.ac.in Attack at the original carbon bearing the bromine leads to the direct substitution product. However, attack at the other carbon of the allylic system results in an allylic rearrangement, yielding an isomeric product. lscollege.ac.in

Allylic rearrangements can also occur under Sₙ2 conditions through a mechanism known as the Sₙ2' reaction. lscollege.ac.inyoutube.com In this pathway, the nucleophile attacks the carbon-carbon double bond (at the gamma position relative to the leaving group) instead of the carbon directly attached to the leaving group. lscollege.ac.in This concerted process involves the simultaneous attack of the nucleophile, migration of the double bond, and departure of the leaving group. youtube.com The Sₙ2' pathway is more likely to occur when the primary site of attack is sterically hindered. lscollege.ac.in

It is also noteworthy that allylic bromination reactions themselves, often carried out using N-bromosuccinimide (NBS), can produce rearranged products due to the resonance-stabilized nature of the intermediate allylic radical. masterorganicchemistry.comwinona.edumasterorganicchemistry.com

Elimination Reactions to Form Dienic Systems

Elimination reactions of this compound are pivotal in the synthesis of conjugated dienes, which are valuable building blocks in organic synthesis. These reactions, typically dehydrohalogenations, can proceed through different mechanistic pathways, primarily the E1 and E2 mechanisms.

The E2 mechanism, or bimolecular elimination, is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. For this compound, a strong, non-nucleophilic base would favor the E2 pathway. The transition state involves the partial formation of a double bond.

Conversely, the E1 mechanism, or unimolecular elimination, is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group (bromide) to form a carbocation intermediate. This is followed by a rapid deprotonation of an adjacent carbon by a weak base (often the solvent) to form the double bond. The stability of the potential carbocation is a crucial factor for the E1 pathway. In the case of this compound, the resulting secondary allylic carbocation would be stabilized by resonance.

The choice between the E1 and E2 pathways is influenced by several factors, including the strength of the base, the nature of the solvent, and the structure of the substrate. Strong bases favor the E2 mechanism, while polar, protic solvents and substrates that can form stable carbocations favor the E1 mechanism.

Elimination reactions of unsymmetrical alkyl halides can often lead to a mixture of isomeric alkenes. The regioselectivity of these reactions is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. In the dehydrobromination of this compound, two possible dienes can be formed: 4-(2,4-dimethylphenyl)-1,3-butadiene (a conjugated diene) and 2-methylene-4-(2,4-dimethylphenyl)-1-butene (a less stable, non-conjugated diene). According to Zaitsev's rule, the formation of the conjugated 4-(2,4-dimethylphenyl)-1,3-butadiene would be favored.

Stereoselectivity in elimination reactions refers to the preferential formation of one stereoisomer over another. In E2 reactions, the stereochemical outcome is dictated by the requirement for an anti-periplanar arrangement of the proton being removed and the leaving group. This can lead to the formation of specific E/Z isomers of the resulting diene. For E1 reactions, the stereoselectivity is often less pronounced as the reaction proceeds through a planar carbocation intermediate, allowing for the formation of both cis and trans isomers. The more stable trans (or E) isomer is typically the major product.

Table 1: Potential Products of Elimination Reactions

| Reactant | Reaction Type | Potential Products | Major Product (Predicted) |

|---|---|---|---|

| This compound | E1/E2 Elimination | 4-(2,4-dimethylphenyl)-1,3-butadiene, 2-methylene-4-(2,4-dimethylphenyl)-1-butene | 4-(2,4-dimethylphenyl)-1,3-butadiene |

Radical Reactions and Their Propagation Mechanisms

In addition to ionic pathways, this compound can undergo reactions involving radical intermediates. These reactions are typically initiated by heat, light, or radical initiators.

The C-Br bond in this compound is susceptible to homolytic cleavage, where the bond breaks symmetrically, with each atom retaining one of the bonding electrons. This process generates a bromine radical and a carbon-centered radical. The energy required for this cleavage is known as the bond dissociation energy (BDE). The C-Br bond in an allylic position is weaker than in a typical alkyl bromide because the resulting allylic radical is stabilized by resonance. This resonance delocalizes the unpaired electron over two carbon atoms, increasing the stability of the radical intermediate.

Once formed, the allylic radical derived from this compound can participate in various radical chain reactions. One common reaction is radical addition to alkenes. In a polymerization context, this radical could initiate the polymerization of monomer units.

Intramolecular radical cyclization is another possible pathway if a suitable unsaturated group is present elsewhere in the molecule. For the isolated this compound molecule, intermolecular radical additions are more likely. For example, in the presence of a radical initiator and a suitable trapping agent, addition reactions can occur. The regioselectivity of such additions is often governed by the formation of the most stable radical intermediate.

Rearrangement Pathways of Carbocation and Radical Intermediates

Both carbocation and radical intermediates formed from this compound have the potential to undergo rearrangements to form more stable species.

In the case of the carbocation formed during an E1 reaction, a hydride or alkyl shift can occur. The secondary allylic carbocation initially formed is already resonance-stabilized. However, depending on the reaction conditions, a 1,2-hydride shift could potentially lead to a tertiary carbocation if a suitable hydrogen atom is available on an adjacent carbon, although in this specific structure, such a shift would disrupt the allylic system. More distant hydride shifts are also possible under certain conditions.

Radical rearrangements are generally less common than carbocation rearrangements but can occur, particularly through cyclization and ring-opening sequences. For the allylic radical of this compound, rearrangement via simple hydride or alkyl shifts is less favorable than for carbocations. However, in the presence of other reactive species, complex rearrangement pathways could be initiated.

Stereochemical Aspects and Conformational Analysis of 2 Bromo 4 2,4 Dimethylphenyl 1 Butene

Isomerism: Cis-Trans, E/Z, and Stereocenters

The structure of 2-Bromo-4-(2,4-dimethylphenyl)-1-butene presents several interesting stereochemical features.

Cis-Trans and E/Z Isomerism:

Due to the presence of a double bond between the first and second carbon atoms (C1 and C2), geometric isomerism is a key consideration. The groups attached to the C1 carbon are two hydrogen atoms. For cis-trans or E/Z isomerism to exist, each carbon of the double bond must be bonded to two different groups. Since the C1 carbon has two identical hydrogen atoms, This compound does not exhibit cis-trans or E/Z isomerism .

Stereocenters:

A stereocenter, or chiral center, is a carbon atom that is attached to four different groups. In the case of this compound, the second carbon atom (C2) is bonded to a bromine atom, a vinyl group (=CH₂), a hydrogen atom, and a -CH₂-(2,4-dimethylphenyl) group. Since all four of these groups are different, the C2 atom is a chiral center .

The presence of this single chiral center means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

Table 4.1.1: Stereochemical Features of this compound

| Feature | Presence | Explanation |

| Cis-Trans Isomerism | No | C1 is bonded to two identical hydrogen atoms. |

| E/Z Isomerism | No | C1 is bonded to two identical hydrogen atoms. |

| Stereocenter(s) | Yes (at C2) | The C2 atom is bonded to four different groups. |

| Number of Stereoisomers | 2 (a pair of enantiomers) | Due to the presence of one chiral center. |

Conformational Preferences and Rotational Barriers

Rotation around the C2-C3 bond will lead to different staggered and eclipsed conformations. The staggered conformations are generally more stable due to reduced steric strain. The relative energies of these conformers will be influenced by the steric bulk of the bromine atom and the 2,4-dimethylphenyl group. It is expected that the most stable conformation will be one where the large 2,4-dimethylphenyl group and the bromine atom are positioned anti-periplanar to each other to minimize steric hindrance.

The rotational barrier is the energy required to rotate from a stable staggered conformation to a higher-energy eclipsed conformation. For a molecule of this complexity, multiple energy minima and maxima would exist on the potential energy surface corresponding to different rotational isomers (rotamers). The presence of the bulky and substituted aromatic ring is expected to create a significant rotational barrier around the C3-C4 bond, restricting the orientation of the phenyl ring relative to the butene chain.

Chiral Recognition and Resolution Methodologies

Given that this compound exists as a pair of enantiomers, their separation, known as resolution, is a critical aspect for stereospecific applications. Chiral recognition is the process by which a chiral selector interacts differently with the two enantiomers.

Common methodologies for the resolution of chiral compounds include:

Chiral Chromatography: This is a powerful technique where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and their separation.

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization. Following separation, the resolving agent is removed to yield the pure enantiomers.

Enzymatic Resolution: Enzymes are chiral catalysts that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product of the enzymatic reaction.

While specific protocols for the resolution of this compound are not documented in the readily available literature, these established methods would be the primary approaches for obtaining the individual (R) and (S) enantiomers.

Influence of Stereochemistry on Reactivity and Selectivity

The stereochemistry of this compound, particularly the configuration at the C2 chiral center, is expected to have a profound impact on its chemical reactivity and the stereochemical outcome of its reactions.

In reactions involving the chiral center, the approach of a reagent can be sterically hindered by the substituents around the C2 carbon. This can lead to stereoselective reactions, where one diastereomer of the product is formed preferentially over the other. For instance, in nucleophilic substitution reactions at the C2 position, the incoming nucleophile may attack preferentially from the side opposite to the bulky 2,4-dimethylphenyl group, leading to an inversion of configuration (Walden inversion) in an Sₙ2-type mechanism.

Furthermore, if a chiral reagent or catalyst is used in a reaction with racemic this compound, the two enantiomers may react at different rates, a phenomenon known as kinetic resolution. This can be exploited to enrich one enantiomer.

The presence of the allylic bromine atom also makes the compound susceptible to reactions that can proceed with or without allylic rearrangement. The stereochemistry at the C2 center can influence the facial selectivity of such reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo 4 2,4 Dimethylphenyl 1 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the connectivity and three-dimensional structure of 2-Bromo-4-(2,4-dimethylphenyl)-1-butene in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments within the molecule.

¹H NMR Techniques (e.g., NOESY, COSY for stereochemical assignments)

The ¹H NMR spectrum of this compound provides initial insights into the number and types of protons present. The vinyl protons (=CH₂) are expected to appear as distinct signals in the olefinic region of the spectrum. The benzylic protons (Ar-CH₂) and the protons on the dimethyl-substituted phenyl ring will have characteristic chemical shifts.

To assign the stereochemistry, particularly around the double bond if isomers are present, Nuclear Overhauser Effect Spectroscopy (NOESY) is critical. NOESY experiments reveal through-space correlations between protons that are in close proximity. For instance, irradiation of a specific proton and observation of an NOE enhancement to another proton would confirm their spatial closeness, which is invaluable for distinguishing between E and Z isomers.

Correlation Spectroscopy (COSY) is another vital 2D technique that establishes proton-proton coupling networks. It identifies which protons are spin-coupled to each other, allowing for the tracing of the carbon backbone. For example, a COSY experiment would show correlations between the vinyl protons and any adjacent allylic protons.

¹³C NMR Techniques (e.g., DEPT, HSQC, HMBC for structural elucidation)

The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atoms of the vinyl group, the aromatic ring, the benzylic methylene (B1212753) group, and the two methyl groups on the phenyl ring are all expected to have distinct chemical shifts.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. This information simplifies the assignment of the ¹³C spectrum.

Two-dimensional heteronuclear correlation experiments are essential for unambiguous structural assignment:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of both the ¹H and ¹³C signals for all protonated carbons.

Advanced 2D NMR Experiments for Connectivity and Configuration

For a complete and unambiguous assignment of the structure and stereochemistry of this compound, a combination of the aforementioned 2D NMR experiments is employed. The data from COSY, HSQC, and HMBC experiments are pieced together like a puzzle to build the molecular structure. The spatial information from NOESY experiments then provides the final details regarding the molecule's three-dimensional arrangement and the relative configuration of its substituents.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / DEPT | Key HMBC Correlations |

| 1 | ~5.2-5.5 | ~115-120 | CH₂ | C2, C3 |

| 2 | - | ~140-145 | C | - |

| 3 | ~2.8-3.0 | ~40-45 | CH₂ | C1, C2, C4, C5, C9 |

| 4 | - | ~135-140 | C | - |

| 5 | ~7.0-7.2 | ~130-135 | CH | C3, C4, C6, C7, C9, C10 |

| 6 | - | ~138-142 | C | - |

| 7 | ~7.0-7.2 | ~128-132 | CH | C5, C6, C8, C9 |

| 8 | ~2.2-2.4 | ~20-25 | CH₃ | C6, C7, C9 |

| 9 | - | ~135-140 | C | - |

| 10 | ~2.2-2.4 | ~20-25 | CH₃ | C4, C5, C9 |

Note: The chemical shift values are hypothetical and are based on typical ranges for similar functional groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides complementary information to NMR by identifying the functional groups present in the molecule and offering insights into its conformational state.

Identification of Key Functional Groups

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to its various functional groups:

C=C Stretch: A band in the region of 1640-1680 cm⁻¹ is expected for the stretching vibration of the carbon-carbon double bond.

=C-H Stretch: The stretching vibrations of the vinyl C-H bonds typically appear above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the 2,4-dimethylphenyl ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ range.

Alkyl C-H Stretch: The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 2: Expected Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Vinyl | C=C Stretch | 1640-1680 |

| Vinyl | =C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1450-1600 |

| Aromatic | C-H Stretch | 3000-3100 |

| Alkyl | C-H Stretch | 2850-3000 |

| Haloalkane | C-Br Stretch | 500-600 |

Conformational Insights from Vibrational Modes

The vibrational spectra can also provide information about the molecule's conformation. The exact positions and intensities of certain vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the molecule's three-dimensional shape. By comparing the experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation of this compound in the gas phase or in a particular solvent. For instance, the vibrational frequencies associated with the dihedral angles of the butene chain and its orientation relative to the phenyl ring can be indicative of the preferred rotamers.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the precise elemental composition of a molecule. The molecular formula of this compound is C₁₂H₁₅Br. The presence of bromine is distinctive, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, which appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass-to-charge units (m/z).

By measuring the exact mass of the molecular ion with high precision (typically to four or more decimal places), it is possible to confirm the elemental formula C₁₂H₁₅Br and distinguish it from other potential formulas with the same nominal mass.

Table 1: Theoretical Isotopic Composition for the Molecular Ion of this compound (C₁₂H₁₅Br)

| Ion Formula | Exact Mass (Da) | Relative Abundance (%) |

| C₁₂H₁₅⁷⁹Br | 238.0411 | 100.0 |

| C₁₂H₁₅⁸¹Br | 240.0391 | 97.3 |

This table presents theoretical values. Actual experimental data would be used to confirm these masses and ratios.

Gas chromatography coupled with mass spectrometry (GC/MS) is instrumental in both separating the compound from a mixture and analyzing its fragmentation pattern upon electron ionization (EI). While a specific mass spectrum for this compound is not available, the fragmentation of a related compound, (Z)-1-Bromo-2-methyl-4-phenyl-1-butene (C₁₁H₁₃Br), provides insight into the expected fragmentation pathways. mdpi.com

For (Z)-1-Bromo-2-methyl-4-phenyl-1-butene, electron ionization mass spectrometry (EI-MS) shows a molecular ion peak (M⁺) at m/z 224 and an M+2 peak at m/z 226. mdpi.com The base peak is observed at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), a common fragment for compounds containing a benzyl (B1604629) group. mdpi.com Another significant fragment is seen at m/z 145, resulting from the loss of the bromine atom ([M-Br]⁺). mdpi.com

Based on the structure of this compound, a similar fragmentation pattern can be predicted. The key fragmentation pathways would likely include:

Loss of a bromine radical: This would lead to the formation of a [C₁₂H₁₅]⁺ cation.

Benzylic cleavage: Cleavage of the bond between the butene chain and the dimethylphenyl ring would yield a dimethylbenzyl cation ([C₉H₁₁]⁺) at m/z 119.

Formation of a tropylium-like ion: Rearrangement and fragmentation could lead to characteristic aromatic ions.

Table 2: Predicted Major Fragments for this compound in EI-MS

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₁₂H₁₅Br]⁺ | 238/240 |

| [M-Br]⁺ | [C₁₂H₁₅]⁺ | 159 |

| [C₉H₁₁]⁺ | Dimethylbenzyl cation | 119 |

| [C₈H₉]⁺ | Xylyl cation | 105 |

This table is based on predictable fragmentation patterns for the target molecule's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores in this compound are the substituted benzene (B151609) ring and the carbon-carbon double bond (C=C). These structural features give rise to characteristic π → π* transitions.

Specific UV-Vis data for this compound is not documented in the provided search results. However, analysis of its structural analogs, (E)-1-Bromo-2-methyl-4-phenyl-1-butene and (Z)-1-Bromo-2-methyl-4-phenyl-1-butene, shows UV absorption maxima (λmax) in ethanol (B145695) at 254 nm and 259 nm for the E-isomer, and at 271 nm for the Z-isomer. mdpi.comresearchgate.net These absorptions are attributed to the π → π* transitions of the phenyl ring. It is expected that this compound would exhibit similar absorption patterns, likely in the 260-280 nm range, due to the presence of the dimethylphenyl group, which acts as a chromophore. The exact λmax and molar absorptivity (ε) would be determined experimentally.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and passed through a capillary column coated with a stationary phase. Separation is achieved based on the compound's boiling point and its differential interactions with the stationary phase.

While a specific GC method for this compound is not detailed, a typical analysis would involve a non-polar or medium-polarity capillary column (e.g., with a dimethyl polysiloxane or phenyl-substituted stationary phase). nist.gov A temperature-programmed oven would be used to ensure the elution of the compound in a reasonable time with good peak shape. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with the latter providing structural confirmation as discussed previously. The purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and purity analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate.

In a typical RP-HPLC setup, the compound would be separated on a non-polar stationary phase column (e.g., C8 or C18) using a polar mobile phase. sielc.comnist.gov A common mobile phase would be a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid like formic or trifluoroacetic acid to improve peak shape. sielc.com Detection is typically achieved using a UV detector set to a wavelength where the compound absorbs maximally (e.g., near 270 nm, as inferred from its structure). The purity is calculated from the relative peak area in the resulting chromatogram. This method can also be scaled up for preparative separation to obtain a high-purity sample. sielc.com

Theoretical and Computational Studies on 2 Bromo 4 2,4 Dimethylphenyl 1 Butene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules at the atomic level. For a molecule like 2-Bromo-4-(2,4-dimethylphenyl)-1-butene, these methods could provide deep insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, a DFT analysis would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)) to model the system accurately.

Such a study would typically yield data on:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO/LUMO), and the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and kinetic stability.

Reactivity Descriptors: Calculation of properties like electrostatic potential maps, which visualize electron-rich and electron-poor regions, indicating likely sites for electrophilic or nucleophilic attack.

A hypothetical data table for predicted properties of this compound from a DFT calculation might look like this:

| Property | Predicted Value | Unit |

| HOMO Energy | (Value) | eV |

| LUMO Energy | (Value) | eV |

| HOMO-LUMO Gap | (Value) | eV |

| Dipole Moment | (Value) | Debye |

| C=C Bond Length | (Value) | Å |

| C-Br Bond Length | (Value) | Å |

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide benchmark data for molecular properties. For this compound, these methods could be used to:

Accurately calculate the ground state energy.

Determine precise intermolecular interaction energies.

Validate the geometries and energies obtained from less computationally expensive DFT methods.

Molecular Dynamics and Conformation Analysis

The presence of single bonds in the side chain of this compound allows for rotational freedom, leading to multiple possible conformations (spatial arrangements). Molecular Dynamics (MD) simulations could be employed to explore the conformational landscape of this molecule over time.

An MD study would involve:

Placing the molecule in a simulated environment (e.g., a solvent box).

Using a force field to calculate the forces between atoms.

Solving the equations of motion to simulate the movement of atoms and the molecule's flexibility.

This analysis would identify the most stable low-energy conformers and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its reactivity and interactions.

Reaction Pathway and Transition State Modeling

Computational modeling is essential for elucidating reaction mechanisms. For this compound, potential reactions could include electrophilic addition across the double bond or nucleophilic substitution at the carbon bearing the bromine atom.

Transition state modeling, often performed using DFT, would identify the high-energy transition state structures that connect reactants to products. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and determine the most likely reaction pathway.

A hypothetical reaction coordinate diagram for a reaction involving this molecule would be generated, plotting energy against the reaction progress and clearly marking the energies of reactants, products, intermediates, and transition states.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be used to validate and interpret experimental data. For this compound, this would include:

NMR Spectroscopy: Calculation of chemical shifts (¹H and ¹³C) and coupling constants. These predicted values are invaluable for assigning peaks in experimental NMR spectra.

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies and their intensities. This helps in assigning specific absorption bands in an experimental IR spectrum to particular molecular vibrations, such as the C=C stretch or the C-Br stretch.

A comparison of predicted versus experimental spectroscopic data serves as a powerful validation of the computed molecular structure.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=C Stretch | (Value) |

| =C-H Stretch | (Value) |

| C-Br Stretch | (Value) |

| Aromatic C-H Stretch | (Value) |

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to reactivity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate variations in the chemical structure of a series of compounds with changes in their measured activity or reactivity. A QSAR model is built by developing a mathematical equation that relates molecular descriptors (e.g., electronic, steric, or hydrophobic properties) to a specific biological activity or chemical reactivity.

For this compound, a QSAR study would only be applicable if it were part of a larger dataset of structurally similar compounds that had all been tested for a common reactive property (e.g., reaction rate with a specific reagent). Molecular descriptors for each compound, including this compound, would be calculated using computational methods. These descriptors could include:

HOMO/LUMO energies

Dipole moment

Molecular volume or surface area

LogP (a measure of hydrophobicity)

If a statistically significant correlation were found, the resulting QSAR model could be used to predict the reactivity of other, as-yet-unsynthesized, analogous compounds. No such study specifically including this compound is currently available.

Synthetic Utility and Research Applications of 2 Bromo 4 2,4 Dimethylphenyl 1 Butene

Role as a Versatile Building Block in Organic Synthesis

The presence of a vinyl bromide functional group makes 2-Bromo-4-(2,4-dimethylphenyl)-1-butene a prime candidate for a variety of cross-coupling reactions, which are fundamental processes in the construction of intricate organic molecules. These reactions typically involve a metal catalyst, most commonly palladium, to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom.

Precursor for Carbon-Carbon Bond Forming Reactions (e.g., Heck, Sonogashira, Suzuki)

Vinyl halides are well-established substrates for several cornerstone palladium-catalyzed cross-coupling reactions. These methods provide powerful tools for the elaboration of the vinyl group, enabling the introduction of a wide array of substituents.

Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. google.comnih.gov For this compound, a Suzuki coupling could be employed to introduce various aryl, heteroaryl, or vinyl groups, leading to the formation of substituted styrenes and dienes. The general scheme for a Suzuki reaction is the coupling of a halide (R¹-X) with an organoboron species (R²-BY₂) using a palladium catalyst and a base to form a new carbon-carbon single bond (R¹-R²). google.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction would allow for the direct alkynylation of the butene backbone, yielding enyne structures that are valuable intermediates for further transformations.

Heck Reaction: In the Heck reaction, a vinyl halide is coupled with an alkene in the presence of a palladium catalyst and a base. This would enable the extension of the carbon chain at the vinyl position, leading to the formation of more complex diene systems.

The specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, would need to be empirically determined to optimize the yield and selectivity for derivatives of this compound.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type |

| Suzuki Coupling | Organoboronic Acid/Ester | Substituted Styrene (B11656)/Diene |

| Sonogashira Coupling | Terminal Alkyne | Conjugated Enyne |

| Heck Reaction | Alkene | Substituted Diene |

Intermediate for Heterocyclic Synthesis

The reactive nature of the vinyl bromide group, coupled with the potential for functionalization of the aromatic ring, makes this compound a potential starting material for the synthesis of various heterocyclic compounds. Brominated organic compounds are recognized as versatile intermediates for creating cyclic structures. datapdf.com For instance, intramolecular cyclization reactions could be envisioned following the introduction of a suitable nucleophilic group onto the phenyl ring or the butene chain. Furthermore, the products of the aforementioned cross-coupling reactions could serve as precursors for a variety of cyclization strategies to build rings containing nitrogen, oxygen, or sulfur.

Foundation for Complex Molecular Architectures

By sequentially applying various synthetic transformations, this compound can serve as a foundational element for the construction of more elaborate and complex molecules. The ability to selectively functionalize both the vinyl bromide position and potentially the aromatic ring allows for a stepwise and controlled assembly of molecular complexity. This approach is central to the total synthesis of natural products and the development of novel compounds with specific functions.

Derivatization Studies and New Compound Synthesis

Derivatization of this compound would primarily focus on the transformation of the vinyl bromide moiety. Beyond cross-coupling reactions, other transformations could include:

Lithiation and Subsequent Electrophilic Quench: Treatment with a strong base like n-butyllithium could generate a vinyllithium (B1195746) species. This highly reactive intermediate could then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Substitution Reactions: Under certain conditions, the bromide could be displaced by other nucleophiles, although this is generally less common for vinyl halides compared to alkyl halides.

The synthesis of new compounds from this precursor is a logical extension of its role as a building block. Each successful derivatization represents the synthesis of a novel chemical entity with its own unique properties and potential for further application.

Use in Material Science Research (e.g., polymerizable monomers, functional materials)

Polymerizable Monomers: The compound could potentially be polymerized, either on its own or as a co-monomer with other vinyl compounds, to produce polymers with specific properties. The presence of the bulky and aromatic dimethylphenyl group would be expected to influence the physical properties of the resulting polymer, such as its thermal stability and mechanical strength. Patents exist for the polymerization of 1-butene (B85601) using metallocene catalysts, a process that can be applied to various substituted butene monomers. google.com

Functional Materials: The bromine atom offers a handle for post-polymerization modification. For example, a polymer chain containing these units could be functionalized by applying cross-coupling reactions to the pendant bromo groups. This could lead to the development of functional materials with tailored optical, electronic, or chemical properties. The incorporation of bromine itself can confer flame-retardant properties to materials.

Further research would be necessary to explore the polymerization behavior of this compound and to characterize the properties of any resulting polymeric materials.

Green Chemistry Approaches to 2 Bromo 4 2,4 Dimethylphenyl 1 Butene Synthesis and Transformation

Atom Economy and Waste Minimization Strategies

A primary goal of green chemistry is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product. chemistrysteps.com This concept, known as atom economy, provides a measure of the efficiency of a chemical reaction in converting reactants to the desired product. jocpr.com

The synthesis of 2-Bromo-4-(2,4-dimethylphenyl)-1-butene typically involves the allylic bromination of 4-(2,4-dimethylphenyl)-1-butene (B65385). A common reagent for this transformation is N-bromosuccinimide (NBS). chadsprep.comlibretexts.org While effective, the use of NBS presents a key challenge to achieving high atom economy. In this reaction, only the bromine atom from NBS is incorporated into the target molecule, with the remaining succinimide (B58015) portion becoming a byproduct. chemistrysteps.com

The theoretical atom economy for the allylic bromination of 4-(2,4-dimethylphenyl)-1-butene with NBS can be calculated using the following formula:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

Table 1: Theoretical Atom Economy for the Synthesis of this compound using NBS

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Atoms Incorporated into Product |

| 4-(2,4-dimethylphenyl)-1-butene | C₁₂H₁₆ | 160.26 | All |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Br |

| Desired Product | C₁₂H₁₅Br | 239.15 | All |

| Byproduct (Succinimide) | C₄H₅NO₂ | 99.09 | None |

| Atom Economy Calculation | (239.15 / (160.26 + 177.98)) x 100 ≈ 70.7% |

The use of NBS is also a strategy for waste minimization in a broader sense, as it helps to prevent the formation of unwanted side products that can occur with the use of molecular bromine (Br₂). masterorganicchemistry.com High concentrations of Br₂ can lead to the addition reaction across the double bond, forming a vicinal dibromide, which lowers the yield of the desired allylic bromide and generates additional waste streams. masterorganicchemistry.com NBS provides a low, steady concentration of bromine radicals, favoring the desired allylic substitution. masterorganicchemistry.com

Use of Eco-Friendly Solvents (e.g., water, ionic liquids, supercritical fluids)

Traditional allylic brominations are often carried out in chlorinated solvents like carbon tetrachloride (CCl₄), which are now recognized as hazardous and environmentally damaging. libretexts.org Green chemistry promotes the replacement of such solvents with more benign alternatives.

Water: While organic reactions in water can be challenging due to solubility issues, certain reactions, including some brominations, can be performed in aqueous media. ejcmpr.com The use of phase-transfer catalysts may be necessary to facilitate the reaction between the organic substrate and the water-soluble brominating agent.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as solvents for a wide range of chemical reactions. Their negligible vapor pressure reduces air pollution and exposure risks. Research has shown that oxidative bromination of alkenes can be conducted in ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIm]Br). masterorganicchemistry.com The choice of ionic liquid can influence the reaction's selectivity and rate. masterorganicchemistry.com

Supercritical Fluids (SCFs): Supercritical fluids, such as supercritical carbon dioxide (scCO₂), exist at a temperature and pressure above their critical point, exhibiting properties of both a liquid and a gas. gcande.org scCO₂ is a particularly attractive green solvent because it is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization. gcande.org Free-radical brominations, including those with NBS, have been successfully carried out in scCO₂, demonstrating high yields and minimizing the formation of side products. bnl.gov

Table 2: Comparison of Solvents for Allylic Bromination

| Solvent Type | Example | Advantages | Disadvantages |

| Traditional | Carbon Tetrachloride (CCl₄) | Good solubility for reactants | Toxic, ozone-depleting |

| Eco-Friendly | Water | Non-toxic, inexpensive | Poor solubility for many organic substrates |

| Ionic Liquids | Low volatility, recyclable | Can be expensive, potential toxicity concerns | |

| Supercritical CO₂ | Non-toxic, easy separation | Requires high-pressure equipment |

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste.

Recyclable Catalysts

The development of catalysts that can be easily separated from the reaction mixture and reused is a key area of green chemistry research. bnl.gov For halogenation reactions, heterogeneous catalysts are particularly advantageous. These are typically solid materials that can be filtered off at the end of the reaction. Examples include metal oxides or metals supported on materials like silica (B1680970) or alumina. While specific examples for the synthesis of this compound are not prevalent, the principle of using solid acid or base catalysts to promote bromination is well-established for other aromatic compounds. researchgate.net Research into recyclable homogeneous catalysts, which may offer higher selectivity, is also ongoing. bnl.gov

Biocatalysis Approaches